2-(4-Chloro-phenyl)-N-ethyl-acetamide
Description
2-(4-Chloro-phenyl)-N-ethyl-acetamide is an acetamide derivative featuring a 4-chlorophenyl group attached to the α-carbon of the acetamide backbone and an ethyl substituent on the nitrogen atom. This compound belongs to the broader class of N-arylacetamides, which are characterized by their diverse substituents on both the phenyl ring and the amide nitrogen. Such compounds are frequently utilized as intermediates in organic synthesis, particularly for constructing heterocyclic frameworks and bioactive molecules .
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-ethylacetamide |
InChI |
InChI=1S/C10H12ClNO/c1-2-12-10(13)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
IGWJAIPMMPVVDN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(4-Chloro-phenyl)-N-ethyl-acetamide with structurally related acetamide derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of Selected Acetamide Derivatives
Key Findings:
Substituent Effects on Reactivity and Stability: Electron-withdrawing groups (e.g., -Cl, -F, -CN, -NO₂) on the phenyl ring enhance stability and influence intermolecular interactions. For instance, the fluorine atom in 2-Chloro-N-(4-fluorophenyl)acetamide facilitates intramolecular C–H···O bonding, affecting crystal packing . Bulky substituents (e.g., 2,6-dichlorophenyl in ) increase lipophilicity, which may improve membrane permeability in bioactive compounds.
Biological and Synthetic Relevance: Compounds like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide serve as precursors for sulfur-containing heterocycles, which are prevalent in antimicrobial and anticancer agents . The hydroxyimino group in N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide enables its conversion to 5-chloro-isatin, a key intermediate in indole synthesis .
Crystallographic and Structural Insights :
- SHELX software () has been instrumental in resolving the crystal structures of many analogs, revealing hydrogen-bonding patterns critical for molecular packing. For example, N–H···O interactions stabilize the lattice in 2-Chloro-N-(4-fluorophenyl)acetamide .
- Twisted nitro groups (e.g., in ) introduce steric effects that may hinder or direct regioselective reactions.
Contradictions and Limitations:
- Despite structural similarities, biological activity varies significantly; for example, diclofenac analogs () exhibit anti-inflammatory properties, whereas simpler acetamides () are primarily synthetic intermediates.
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